
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline serves as a crucial building block for creating more complex organic compounds. It can undergo various chemical reactions, including:
- Oxidation : Producing N-oxides using agents like hydrogen peroxide.
- Reduction : Converting nitro groups to amines with reducing agents such as lithium aluminum hydride.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
This compound has shown promise in biological applications, particularly in pharmacology:
- Enzyme Inhibition Studies : It is used to investigate interactions with various enzymes, providing insights into its potential as an inhibitor or modulator of biological pathways.
- Receptor Binding Studies : The binding affinity of this compound to specific receptors can be evaluated, which is crucial for drug development.
Neuropathic Pain Models
In preclinical studies involving neuropathic pain models, derivatives of this compound have demonstrated significant analgesic effects. For instance, administration of related compounds resulted in increased mechanical withdrawal thresholds in rat models subjected to nerve ligation, indicating effective pain relief .
Antiviral Research
Recent studies have highlighted the antiviral potential of compounds derived from this compound against influenza viruses such as H1N1. These compounds exhibited low cytotoxicity and high selectivity indices, suggesting they may serve as effective antiviral agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)-4-(trifluoromethyl)aniline
- 2-(Piperidin-1-yl)-6-(trifluoromethyl)aniline
- 2-(Morpholin-4-yl)-5-(trifluoromethyl)aniline
Uniqueness
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds.
Biological Activity
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12F3N
- Molecular Weight : 235.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological efficacy. Studies indicate that the piperidine moiety facilitates binding to specific receptors, enhancing the compound's overall activity.
Antinociceptive Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects through their action on P2X3 receptors, which are involved in pain signaling pathways. For instance, a related compound showed an IC50 value of 375 nM at P2X3R with notable selectivity over P2X2/3R, indicating potential for neuropathic pain treatment .
Antiviral Activity
This compound derivatives have also been evaluated for antiviral properties. In vitro studies revealed that these compounds exhibited potent antiviral activity against influenza virus H1N1 and herpes simplex virus (HSV-1), with IC50 values as low as 0.0027 µM for some derivatives . This suggests their potential use in antiviral therapies.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl substitution in enhancing metabolic stability and biological activity. Compounds with varying halide substitutions on the aniline ring were synthesized and tested, revealing that trifluoromethyl groups significantly improved pharmacological profiles compared to other halides .
Compound | IC50 (nM) | Selectivity | Activity Type |
---|---|---|---|
14h | 375 | >23-fold | Antinociceptive |
9 | 2.7 | High | Antiviral |
6b | 5.1 | Moderate | Antiviral |
4 | 8.7 | Moderate | Antiviral |
Case Studies
- Neuropathic Pain Model : In a study involving male Sprague-Dawley rats subjected to nerve ligation, a derivative of the compound was administered intravenously, resulting in a significant increase in mechanical withdrawal thresholds, indicating effective pain relief .
- Antiviral Efficacy : In cellular assays against H1N1, compounds derived from this structure demonstrated high selectivity indices and low cytotoxicity, suggesting a favorable therapeutic window for further development .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can introduce the piperidine moiety to a halogenated trifluoromethylaniline precursor. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos .
- Solvent : Polar aprotic solvents (e.g., DMF, NMP) at 80–120°C under inert gas .
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water with formic acid) to isolate the product .
Yield optimization may require adjusting ligand-to-metal ratios or reaction time.
Q. How can regioselectivity challenges in introducing the piperidine group be addressed?
Regioselectivity is influenced by steric and electronic factors of the trifluoromethyl group. Computational modeling (DFT) can predict favorable sites for substitution. Experimentally:
- Use directing groups (e.g., nitro, amine) to pre-functionalize the aromatic ring.
- Employ bulky ligands to hinder undesired positions .
LC-MS and HPLC (e.g., retention time ~0.78–1.40 minutes under SQD-FA05 conditions) help verify product purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm piperidine integration and trifluoromethyl substitution. ¹⁹F NMR detects CF₃ shifts (~-60 to -70 ppm) .
- Mass spectrometry : LCMS (e.g., m/z 265–279 [M+H]+) confirms molecular weight .
- HPLC : Retention time consistency under standardized conditions (e.g., SMD-TFA05) ensures purity .
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?
The electron-withdrawing CF₃ group:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
- Enhances metabolic stability in medicinal chemistry contexts .
Kinetic studies (e.g., Hammett plots) can quantify electronic effects .
Q. What are the stability considerations for storing this compound?
- Degradation risks : Hydrolysis of the amine group under acidic/humid conditions.
- Storage : Inert atmosphere (N₂/Ar), desiccated at -20°C. Avoid prolonged storage to prevent dimerization .
Stability assays (TGA/DSC) under varying temperatures/humidity provide shelf-life estimates.
Q. How can side products from incomplete coupling reactions be identified and mitigated?
- Common byproducts : Unreacted halogenated precursors or over-alkylated derivatives.
- Analytical methods : TLC monitoring, GC-MS for volatile impurities, and preparative HPLC for isolation .
- Mitigation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of piperidine) and reaction time .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
- LogP/H-bonding : SwissADME or MarvinSuite predicts lipophilicity (e.g., LogP ~2.5–3.0) .
- pKa : The amine group has a pKa ~4.5–5.0 (calculated via ACD/Labs).
- Molecular docking : For drug design, assess binding to targets (e.g., kinases) using AutoDock Vina .
Q. How does the piperidine ring conformation affect the compound’s biological activity?
- Conformational analysis : NMR NOE studies or X-ray crystallography reveal chair vs. boat conformations.
- Bioactivity : Chair conformers often enhance target binding due to reduced steric hindrance .
Dynamic simulations (MD) over 100 ns can model ring flexibility in solution.
Q. What safety protocols are essential when handling this compound?
- Hazards : Skin/eye irritation (Category 2/2A) .
- PPE : Nitrile gloves, lab coat, and goggles.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How can catalytic systems be tailored for greener synthesis of this compound?
Properties
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRRZOJDANPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933687 | |
Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-40-8, 27429-68-1 | |
Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 27429-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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